An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid: A Versatile Scaffold for Scientific Research
An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid: A Versatile Scaffold for Scientific Research
This technical guide provides a comprehensive overview of 1,3,5-benzenetriacetic acid, a key building block in various scientific disciplines. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its potential in medicinal chemistry and materials science.
Core Chemical Identity and Properties
1,3,5-Benzenetriacetic acid is a tripodal carboxylic acid based on a central benzene ring. Its symmetrical structure provides a versatile scaffold for the synthesis of more complex molecules.
Chemical Structure
The molecule consists of a benzene ring substituted at the 1, 3, and 5 positions with acetic acid groups.
IUPAC Name: 2-[3,5-bis(carboxymethyl)phenyl]acetic acid[1] Synonyms: 1,3,5-Tris(carboxymethyl)benzene, Benzene-1,3,5-triacetic acid[1]
Physicochemical and Spectral Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₆ | PubChem[1] |
| Molecular Weight | 252.22 g/mol | PubChem[1] |
| Melting Point | 210-215 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 534.2 ± 45.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.468 ± 0.06 g/cm³ | ChemicalBook[2] |
| CAS Number | 4435-67-0 | PubChem[1] |
| SMILES | C1=C(C=C(C=C1CC(=O)O)CC(=O)O)CC(=O)O | PubChem[1] |
| InChI | InChI=1S/C12H12O6/c13-10(14)4-7-1-8(5-11(15)16)3-9(2-7)6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | PubChem[1] |
| Predicted XlogP | 0.3 | PubChem[1] |
| Monoisotopic Mass | 252.06338810 Da | PubChem[1] |
Synthesis of 1,3,5-Benzenetriacetic Acid and Its Precursors
The synthesis of 1,3,5-benzenetriacetic acid typically involves a two-step process starting from the trimerization of a suitable precursor to form 1,3,5-triacetylbenzene, followed by a Willgerodt-Kindler reaction.
Experimental Protocol for the Synthesis of 1,3,5-Triacetylbenzene
The following is a detailed protocol for the synthesis of the precursor, 1,3,5-triacetylbenzene, adapted from a reliable procedure in Organic Syntheses.[6]
Materials:
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Sodium (69 g, 3.0 gram atoms)
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Dry xylene (400 ml)
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Anhydrous ether (1 L + two 100-ml portions for washing)
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Absolute ethanol (138 g, 175 ml, 3.0 moles)
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Acetone (174 g, 220 ml, 3.0 moles)
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Ethyl formate (222 g, 241 ml, 3.0 moles)
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Water (five 1-L portions)
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Acetic acid
Equipment:
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1-L round-bottomed flask
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5-L three-necked round-bottomed flask
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Hershberg stirrer
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Upright condenser
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500-ml dropping funnel
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Calcium chloride tubes
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Steam bath
Procedure:
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Freshly cut sodium is placed in a 1-L round-bottomed flask with 400 ml of dry xylene and heated until the sodium melts.
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The flask is stoppered and shaken vigorously to create finely powdered sodium.
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After cooling, the xylene is decanted, and the powdered sodium is transferred to a 5-L three-necked flask.
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The sodium is washed with two 100-ml portions of anhydrous ether by decantation, followed by the addition of 1 L of anhydrous ether.
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The flask is equipped with a stirrer, condenser, and dropping funnel, all protected by calcium chloride tubes.
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138 g of absolute ethanol is added dropwise with stirring at a rate that maintains a gentle reflux. The mixture is then refluxed and stirred for 6 hours.
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The reaction mixture is diluted with 1.5 L of anhydrous ether.
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A mixture of 174 g of acetone and 222 g of ethyl formate is added from the dropping funnel over 2 hours, with continued stirring for an additional 2 hours.
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The reaction mixture is rapidly extracted with five 1-L portions of water.
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Acetic acid is added to the combined aqueous extracts until the solution is acidic to litmus paper.
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The acidified solution is warmed to 50°C on a steam bath for 2 hours and then allowed to stand at room temperature for 48 hours to crystallize the 1,3,5-triacetylbenzene.
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The crude yellow crystalline solid is collected by filtration. The yield is typically in the range of 84–94 g.
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The crude product can be recrystallized from hot ethanol with Norit to yield shiny white crystals.
Conversion to 1,3,5-Benzenetriacetic Acid via the Willgerodt-Kindler Reaction
Applications in Drug Development and Materials Science
The rigid, tripodal structure of 1,3,5-benzenetriacetic acid makes it an attractive scaffold in both medicinal chemistry and materials science.
Role as a Scaffold in Medicinal Chemistry
While direct applications of 1,3,5-benzenetriacetic acid as a therapeutic agent are not widely reported, its derivatives and structurally related compounds, such as those based on the 1,3,5-triazine scaffold, have been investigated for various biological activities. These include antimicrobial and potential applications in Alzheimer's disease treatment.[7][8][9][10] The 1,3,5-trisubstituted benzene motif is considered a privileged scaffold in medicinal chemistry, allowing for the spatial presentation of functional groups to interact with biological targets.[11]
A notable application of a closely related compound, 1,3,5-benzenetricarboxylic acid, is in the synthesis of Schiff base derivatives with antiglycation activity.[12] This suggests a potential therapeutic avenue for addressing complications associated with diabetes.
The following protocol is adapted from the synthesis of Schiff base derivatives of 1,3,5-benzenetricarboxylic acid, which demonstrates the utility of this core structure in generating biologically active molecules.[12]
Step 1: Methylation of 1,3,5-Benzenetricarboxylic Acid 1,3,5-benzenetricarboxylic acid is methylated using trimethylsilyl chloride (TMS-Cl) and methanol at room temperature.
Step 2: Formation of Hydrazides The methylated product is reacted with an excess of hydrazine hydrate to afford the corresponding hydrazides.
Step 3: Synthesis of Schiff Bases The hydrazides are then reacted with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid to yield the final Schiff base derivatives.
The following diagram illustrates this experimental workflow:
Caption: Synthetic workflow for the preparation of Schiff base derivatives.
Antiglycation Mechanism of Schiff Base Derivatives
The formation of advanced glycation end-products (AGEs) is implicated in the pathogenesis of diabetic complications.[4] Schiff bases can inhibit the formation of AGEs.[12] The proposed mechanism for the deglycation of Schiff's bases involves a process called transglycation, where the sugar moiety is transferred from the glycated protein to a low-molecular-weight intracellular nucleophile, such as glutathione. This prevents the irreversible formation of AGEs.
The following diagram illustrates the logical relationship in the application of 1,3,5-benzenetriacetic acid as a scaffold for developing antiglycation agents.
Caption: Logical flow of utilizing the 1,3,5-benzenetriacetic acid scaffold.
Application in Materials Science
1,3,5-Benzenetriacetic acid is a valuable linker molecule in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The three carboxylic acid groups can coordinate with metal ions to form extended, porous structures with potential applications in gas storage, catalysis, and separation.
Conclusion
1,3,5-Benzenetriacetic acid is a versatile and symmetrical molecule with significant potential in both medicinal chemistry and materials science. Its utility as a scaffold allows for the systematic development of derivatives with tailored properties. While further research is needed to fully elucidate its biological activities and to develop detailed synthetic protocols, the existing literature highlights its importance as a foundational building block for advanced scientific research.
References
- 1. Benzene-1,3,5-triacetic acid | C12H12O6 | CID 348720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 3 5-BENZENETRIACETIC ACID | 4435-67-0 [chemicalbook.com]
- 3. PubChemLite - Benzene-1,3,5-triacetic acid (C12H12O6) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,5-Benzenetricarboxylic acid [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,3,5-Benzenetricarboxylic acid [chembk.com]
- 8. US2920108A - Process for preparing triacetyl benzene - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of advanced protein glycation by a Schiff base between aminoguanidine and pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transglycation--a potential new mechanism for deglycation of Schiff's bases - PubMed [pubmed.ncbi.nlm.nih.gov]
